molecular formula C14H11NO B123893 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile CAS No. 154493-59-1

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B123893
CAS No.: 154493-59-1
M. Wt: 209.24 g/mol
InChI Key: WDMHWDWTHUDKGG-UHFFFAOYSA-N
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Description

4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of biphenyl, characterized by the presence of a hydroxymethyl group and a carbonitrile group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a hydroxymethyl and a carbonitrile group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHWDWTHUDKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602537
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154493-59-1
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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